molecular formula C17H14IN3O3S2 B2872307 3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide CAS No. 497089-83-5

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Cat. No.: B2872307
CAS No.: 497089-83-5
M. Wt: 499.34
InChI Key: BLRNOVWAZWWVQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process includes iodination, sulfonylation, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired products .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway .

Scientific Research Applications

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting BTK, which is crucial in B-cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating B-cell related diseases such as chronic lymphocytic leukemia and rheumatoid arthritis.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide stands out due to its specific inhibition of BTK, making it a valuable compound in the study and treatment of B-cell related diseases. Its unique structure allows for targeted interactions with BTK, providing a distinct advantage over other similar compounds.

Properties

IUPAC Name

3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14IN3O3S2/c1-11-2-3-12(10-15(11)18)16(22)20-13-4-6-14(7-5-13)26(23,24)21-17-19-8-9-25-17/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRNOVWAZWWVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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